![molecular formula C17H26N2O B13730487 1,8-Diazaspiro[5.5]undecane-1-ethanol, b-phenyl-, [R-(R*,R*)]-(9CI)](/img/structure/B13730487.png)
1,8-Diazaspiro[5.5]undecane-1-ethanol, b-phenyl-, [R-(R*,R*)]-(9CI)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,8-Diazaspiro[55]undecane-1-ethanol, b-phenyl-, [R-(R*,R*)]-(9CI) is a complex organic compound belonging to the spiro compound family Spiro compounds are characterized by a unique structure where two rings are connected through a single atom, creating a “spiro” linkage This particular compound features a spiro linkage between a diazaspiro[55]undecane core and an ethanol group, with a phenyl substituent
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,8-Diazaspiro[55]undecane-1-ethanol, b-phenyl-, [R-(R*,R*)]-(9CI) typically involves multiple steps, starting from readily available precursors One common approach involves the formation of the spiro[55]undecane core through cyclization reactionsThe ethanol group is then added via a reduction reaction, and the phenyl group is introduced through a Friedel-Crafts alkylation reaction .
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route for large-scale production. This includes using more efficient catalysts, optimizing reaction conditions such as temperature and pressure, and employing continuous flow reactors to enhance yield and purity. The use of green chemistry principles, such as minimizing waste and using environmentally friendly solvents, is also considered in industrial settings .
Análisis De Reacciones Químicas
Types of Reactions
1,8-Diazaspiro[5.5]undecane-1-ethanol, b-phenyl-, [R-(R*,R*)]-(9CI) undergoes various chemical reactions, including:
Oxidation: The ethanol group can be oxidized to form an aldehyde or carboxylic acid.
Reduction: The phenyl group can be reduced to form a cyclohexyl group.
Substitution: The diaza groups can undergo nucleophilic substitution reactions to introduce different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) with a palladium catalyst are used.
Substitution: Nucleophiles like amines and alkoxides are employed in substitution reactions.
Major Products
Oxidation: Aldehydes and carboxylic acids.
Reduction: Cyclohexyl derivatives.
Substitution: Various substituted diazaspiro compounds.
Aplicaciones Científicas De Investigación
1,8-Diazaspiro[5.5]undecane-1-ethanol, b-phenyl-, [R-(R*,R*)]-(9CI) has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing complex molecules and studying stereochemistry.
Biology: Investigated for its potential as a bioactive compound in drug discovery.
Medicine: Explored for its therapeutic potential in treating various diseases, including neurological disorders.
Industry: Utilized in the development of advanced materials and as a catalyst in chemical reactions.
Mecanismo De Acción
The mechanism of action of 1,8-Diazaspiro[5.5]undecane-1-ethanol, b-phenyl-, [R-(R*,R*)]-(9CI) involves its interaction with specific molecular targets. The diaza groups can interact with enzymes and receptors, modulating their activity. The phenyl group can enhance the compound’s binding affinity to hydrophobic pockets in proteins. The ethanol group can participate in hydrogen bonding, stabilizing the compound’s interaction with its targets .
Comparación Con Compuestos Similares
Similar Compounds
1,9-Diazaspiro[5.5]undecane: Similar structure but with different substitution patterns.
3,9-Diazaspiro[5.5]undecane: Features different diaza group positions.
2,4-Diazaspiro[5.5]undecane: Contains diaza groups at different positions, affecting its reactivity and applications.
Uniqueness
1,8-Diazaspiro[5.5]undecane-1-ethanol, b-phenyl-, [R-(R*,R*)]-(9CI) is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its chirality and stereochemistry further enhance its potential for selective interactions with biological targets, making it a valuable compound in research and industrial applications .
Propiedades
Fórmula molecular |
C17H26N2O |
|---|---|
Peso molecular |
274.4 g/mol |
Nombre IUPAC |
(2R)-2-[(6S)-1,8-diazaspiro[5.5]undecan-1-yl]-2-phenylethanol |
InChI |
InChI=1S/C17H26N2O/c20-13-16(15-7-2-1-3-8-15)19-12-5-4-9-17(19)10-6-11-18-14-17/h1-3,7-8,16,18,20H,4-6,9-14H2/t16-,17-/m0/s1 |
Clave InChI |
HMEPRNJLXKLLQK-IRXDYDNUSA-N |
SMILES isomérico |
C1CCN([C@@]2(C1)CCCNC2)[C@@H](CO)C3=CC=CC=C3 |
SMILES canónico |
C1CCN(C2(C1)CCCNC2)C(CO)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


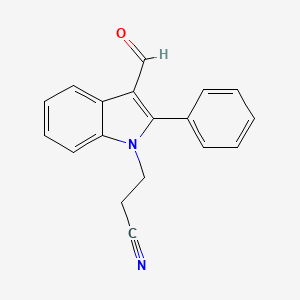
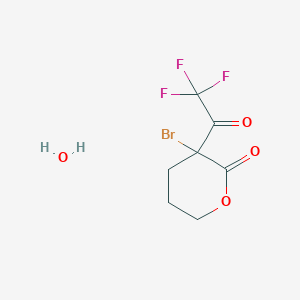
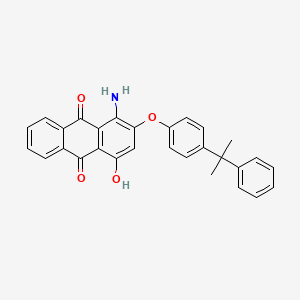

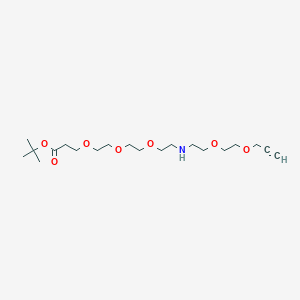
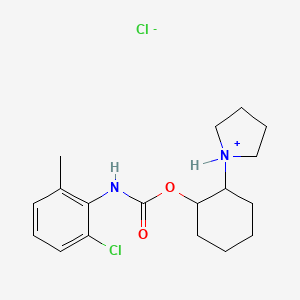
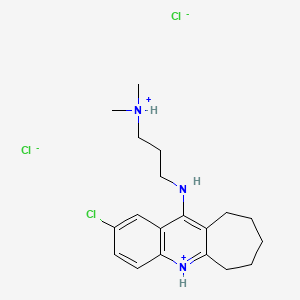
![8-Bromo-6-chloro-1H-benzo[d][1,3]oxazin-2(4H)-one](/img/structure/B13730459.png)
![7-Bromo-3-cyclopentyl-3,4-dihydro-2H-benzo[e][1,3]oxazin-2-one](/img/structure/B13730460.png)
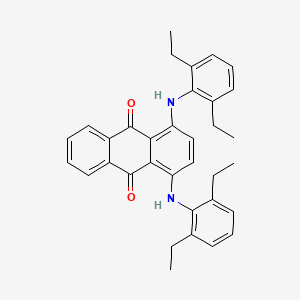


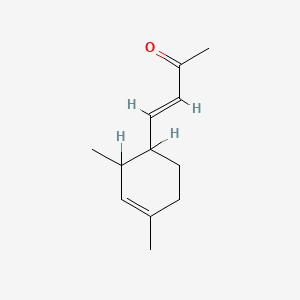
![3-Azaspiro[5.5]undecan-3-yl(dimethyl)azanium chloride](/img/structure/B13730481.png)
